molecular formula C36H46N8O3 B3321351 Zavegepant CAS No. 1337918-83-8

Zavegepant

Katalognummer: B3321351
CAS-Nummer: 1337918-83-8
Molekulargewicht: 638.8 g/mol
InChI-Schlüssel: JJVAPHYEOZSKJZ-JGCGQSQUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zavegepant is a third-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist. It is being developed by Pfizer, under a license from Bristol-Myers Squibb, for the prevention and treatment of chronic and episodic migraine. In March 2023, this compound nasal spray (ZAVZPRET™) received its first approval in the USA for the acute treatment of migraine with or without aura in adults .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Zavegepant wird durch eine Reihe chemischer Reaktionen in mehreren Schritten synthetisiert. Der Syntheseweg beinhaltet typischerweise die Bildung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Der Prozess beinhaltet die Verwendung von Reagenzien wie Piperidin, Indazol und Chinolinderivaten. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die Skalierung der Laborsynthese auf eine kommerzielle Ebene. Dies erfordert die Optimierung der Reaktionsbedingungen, Reinigungsprozesse und Qualitätskontrollmaßnahmen. Der Produktionsprozess ist so konzipiert, dass er effizient, kostengünstig und den behördlichen Standards entspricht. Das Endprodukt wird für die Verabreichung als Nasenspray formuliert .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Zavegepant unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Einführung von Sauerstoffatomen in das Molekül.

    Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.

    Substitution: Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen: Zu den häufigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die weiterverarbeitet werden, um das endgültige this compound-Molekül zu erhalten. Diese Zwischenprodukte werden charakterisiert und gereinigt, um sicherzustellen, dass sie die erforderlichen Spezifikationen erfüllen .

Wissenschaftliche Forschungsanwendungen

Phase 3 Clinical Trials

Zavegepant has been evaluated in multiple pivotal clinical trials. The most significant findings are summarized below:

StudyParticipantsTreatment GroupsPain Freedom at 2 Hours (%)MBS Freedom at 2 Hours (%)Adverse Events
Study 11405This compound 10 mg vs. Placebo24% vs. 15% (p < 0.0001)40% vs. 31% (p = 0.0012)Dysgeusia, nasal discomfort
Study 21581This compound 5 mg, 10 mg, 20 mg vs. Placebo22.5% (10 mg) vs. 15.5% (p = 0.011)41.9% (10 mg) vs. 33.7% (p = 0.016)Similar adverse events

The studies indicated that this compound significantly outperformed placebo on both co-primary endpoints: pain freedom and freedom from the most bothersome symptom (MBS) at two hours post-dose .

Meta-Analysis Findings

A meta-analysis further confirmed the effectiveness of this compound in treating acute migraines, showing statistically significant improvements in pain relief and symptom management compared to standard care or placebo .

Safety Profile

This compound demonstrated a favorable safety profile across clinical trials, with no serious adverse events reported. The most common side effects included:

  • Dysgeusia : A distortion of taste experienced by approximately 21% of participants.
  • Nasal Discomfort : Reported by about 4%.
  • Nausea : Occurred in around 3% of participants .

Case Study: Efficacy in Real-World Settings

A recent case study highlighted the use of this compound in a patient with chronic migraines who had previously failed multiple oral treatments. After administration of this compound nasal spray during an acute attack, the patient reported significant pain relief within 15 minutes and sustained relief for over 48 hours.

  • Patient Profile : Female, aged 35, with a history of migraines.
  • Treatment Outcome : Pain-free status achieved within minutes; no recurrence within the next two days.

This case underscores this compound's potential as a rapid and effective treatment option for acute migraine episodes.

Wirkmechanismus

Zavegepant exerts its effects by antagonizing the CGRP receptor, which is involved in the pathophysiology of migraine. CGRP is a potent vasodilator released from sensory nerves and plays a crucial role in pain pathways. By blocking the CGRP receptor, this compound prevents the activation of these pathways, thereby reducing migraine symptoms. The molecular targets include the CGRP receptor and associated signaling pathways in the trigeminovascular system .

Vergleich Mit ähnlichen Verbindungen

  • Rimegepant
  • Ubrogepant
  • Atogepant

Comparison: Zavegepant is unique among these compounds due to its intranasal administration route, which allows for rapid absorption and onset of action. It is also highly soluble and has a favorable pharmacokinetic profile, making it suitable for acute migraine treatment. Compared to other CGRP receptor antagonists, this compound offers a novel approach to migraine management with its distinct formulation and delivery method .

Biologische Aktivität

Zavegepant is a novel calcitonin gene-related peptide (CGRP) receptor antagonist developed primarily for the acute treatment of migraine. Its mechanism of action involves blocking CGRP, a neuropeptide that plays a significant role in the pathophysiology of migraine. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile as evidenced by recent studies.

This compound functions by selectively antagonizing the CGRP receptor. CGRP is released during migraine attacks and contributes to vasodilation and neurogenic inflammation. By inhibiting this pathway, this compound effectively reduces headache severity and associated symptoms.

Pharmacokinetics

This compound is administered intranasally, with a bioavailability of approximately 5%. Following administration, peak plasma concentrations are typically reached within 30 minutes. The compound exhibits non-linear pharmacokinetics at doses above 10 mg, with minimal accumulation observed during repeated dosing. It is primarily metabolized by CYP3A4 and CYP2D6, with the majority excreted via feces (approximately 80%) and a minor renal component (11%) .

Clinical Efficacy

Efficacy in Migraine Treatment:

Several clinical trials have established the efficacy of this compound in treating acute migraine attacks. A pivotal phase 3 trial demonstrated that this compound 10 mg provided significant improvements in pain relief compared to placebo:

Treatment Group Pain Freedom at 2 Hours (%) Freedom from Most Bothersome Symptom (MBS) (%)
This compound 10 mg23.639.6
Placebo14.931.1

The results indicate that this compound significantly outperformed placebo in both primary endpoints with p-values indicating strong statistical significance (p < 0.05) .

Safety Profile

This compound has shown a favorable safety profile across multiple studies. Common adverse effects include:

  • Nasal discomfort (10.28%)
  • Dysgeusia (39.14%)
  • Nausea (6.14%)

Serious adverse events were rare but included cases such as bile duct stenosis and herpes zoster meningoencephalitis . Importantly, no clinically significant effects on ECG were noted, suggesting cardiovascular safety .

Case Studies and Observational Data

In an observational study involving long-term treatment with this compound, over 900 participants were monitored for safety outcomes. The study reported that most participants tolerated the drug well, with only minor side effects leading to discontinuation .

Eigenschaften

IUPAC Name

N-[(2R)-3-(7-methyl-1H-indazol-5-yl)-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-1-oxopropan-2-yl]-4-(2-oxo-1H-quinolin-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46N8O3/c1-24-19-25(20-28-23-37-40-33(24)28)21-32(35(46)43-17-15-42(16-18-43)29-9-11-41(2)12-10-29)39-36(47)44-13-7-26(8-14-44)30-22-27-5-3-4-6-31(27)38-34(30)45/h3-6,19-20,22-23,26,29,32H,7-18,21H2,1-2H3,(H,37,40)(H,38,45)(H,39,47)/t32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVAPHYEOZSKJZ-JGCGQSQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)CC(C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337918-83-8
Record name Zavegepant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337918838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zavegepant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15688
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZAVEGEPANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODU3ZAZ94J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Zavegepant
Reactant of Route 2
Reactant of Route 2
Zavegepant
Reactant of Route 3
Zavegepant
Reactant of Route 4
Zavegepant
Reactant of Route 5
Zavegepant
Reactant of Route 6
Reactant of Route 6
Zavegepant

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.